N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
The compound N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide features a thiazole core substituted with a pyridin-4-yl group at the 4-position and a piperidine-2-carboxamide moiety linked via a thiophene-2-sulfonyl group. The molecular formula is inferred as C₁₈H₁₈N₄O₃S₃ (molecular weight: 434.6 g/mol), closely resembling the pyridin-3-yl variant (CAS 1097897-53-4) described in –13.
Key structural elements influencing its activity may include:
Properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c23-17(21-18-20-14(12-27-18)13-6-8-19-9-7-13)15-4-1-2-10-22(15)28(24,25)16-5-3-11-26-16/h3,5-9,11-12,15H,1-2,4,10H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAFANLGWZALLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, with CAS Number 923000-90-2, is a compound exhibiting significant biological activity. This article explores its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by several functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of 434.6 g/mol .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and pyridine moieties. For instance, derivatives similar to N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to inhibit essential bacterial enzymes such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 8 | 10 |
| Compound B | 7 | 9 |
| Compound C | 6 | 8 |
2. Anti-Tubercular Activity
In the context of tuberculosis treatment, compounds structurally related to N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine have been evaluated for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating potent anti-tubercular activity . The most active compounds also demonstrated low cytotoxicity towards human cells, making them suitable candidates for further development.
Table 2: Anti-Tubercular Activity Data
| Compound ID | IC50 (µM) | IC90 (µM) |
|---|---|---|
| Compound 6a | 1.35 | 3.73 |
| Compound 6e | 1.80 | 4.00 |
| Compound 6k | 2.18 | 40.32 |
The biological activity of N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine appears to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor of enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : Its interaction with bacterial membranes could lead to increased permeability and cell death.
- Synergistic Effects : When used in conjunction with cell penetrating peptides, the compound's efficacy can be significantly enhanced, suggesting a potential for combination therapies .
Case Studies
In a study examining the efficacy of various derivatives against Leishmania species, compounds similar to N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine were found to inhibit the proliferation of Leishmania major promastigotes effectively, showcasing their potential in treating parasitic infections .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. For instance:
Case Study: In Vitro Studies
Research has demonstrated that compounds similar to N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exhibit significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). In these studies, the compound was shown to induce apoptosis in these cells, suggesting its potential as an effective anticancer agent .
Case Study: Molecular Docking
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies indicate that the compound binds effectively to dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, further supporting its role in cancer treatment .
Broader Therapeutic Applications
Beyond oncology, this compound may have applications in other therapeutic areas due to its diverse biological activities. Compounds with similar structures have been reported to exhibit antimicrobial properties, suggesting potential uses in treating infections .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains distinct functional groups that dictate its chemical behavior:
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Thiophene sulfonyl group : Electrophilic due to the electron-withdrawing sulfonyl moiety.
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Thiazole ring : Aromatic with potential for electrophilic substitution.
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Pyridinyl substituent : Basic and capable of coordination or hydrogen bonding.
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Carboxamide : Hydrolysis-prone under acidic/basic conditions.
Key Reaction Pathways
Sulfonamide Reactivity
The thiophene-2-sulfonyl group undergoes characteristic sulfonamide reactions:
Sulfonamide Alkylation
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Reaction : Treatment with alkyl halides (e.g., CH₃I) in DMF at 60°C.
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Outcome : Substitution at the sulfonamide nitrogen, forming N-alkyl derivatives.
Sulfonyl Group Reduction
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Reaction : LiAlH₄ in THF at 0°C to room temperature.
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Outcome : Reduction of sulfonyl (-SO₂-) to thioether (-S-).
Thiazole and Pyridine Modifications
The thiazole and pyridine rings participate in electrophilic and coordination chemistry:
Electrophilic Aromatic Substitution (Thiazole)
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position of the thiazole ring.
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Halogenation : Br₂ in acetic acid adds bromine to the thiazole’s 4-position.
Pyridine Coordination
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Metal Complexation : Reacts with transition metals (e.g., PdCl₂) to form coordination complexes, enhancing catalytic or biological activity.
Carboxamide Transformations
The carboxamide group is susceptible to hydrolysis and condensation:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acid-catalyzed hydrolysis | 6M HCl, reflux, 12h | Piperidine-2-carboxylic acid |
| Base-catalyzed hydrolysis | 2M NaOH, 70°C, 8h | Corresponding ammonium carboxylate |
| Condensation | POCl₃, PCl₅ | Conversion to nitrile derivatives |
Synthetic Utility in Medicinal Chemistry
This compound serves as a precursor for bioactive derivatives:
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Anticancer analogs : Thiazole-pyridine hybrids (e.g., 23 ) show IC₅₀ values comparable to 5-fluorouracil .
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Kinase inhibitors : Structural analogs (e.g., ROCK2-IN-8 ) target Rho-associated kinases .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridinyl-Thiazole Derivatives
MAC (N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide)
- Structure : Shares the pyridin-4-yl-thiazole core but replaces the sulfonylpiperidine group with a pyrimidinyl-piperazine acetamide.
- Activity : Demonstrates apoptotic effects in A549 lung cancer cells via caspase-3 activation, inspired by dasatinib/imatinib kinase inhibitors.
- Key Difference : The absence of a sulfonyl group in MAC may reduce metabolic stability compared to the target compound.
Pyridin-3-yl Variant (CAS 1097897-53-4)
Piperidine Carboxamide Derivatives
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide (4–22)
- Structure : Features a benzo[d]thiazole core and piperidine-4-carboxamide with a 2,4-dimethylphenyl sulfonyl group.
- Synthesis : Achieved 75% yield, suggesting favorable synthetic accessibility compared to lower-yield pyridinyl-thiazole derivatives (e.g., 6–43% in ).
- Application : Investigated for multitarget pain therapy, highlighting the role of sulfonyl groups in modulating biological activity.
N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide
Sulfonyl Group Variations
Thiophene-2-sulfonyl vs. Aryl Sulfonyl Groups
Molecular Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves:
Thiazole ring formation : Cyclization of α-haloketones with thioureas under acidic/basic conditions (e.g., H₂SO₄ or K₂CO₃) .
Piperidine sulfonylation : Reaction of piperidine intermediates with thiophene-2-sulfonyl chloride in aprotic solvents (e.g., DMF) with base catalysis (e.g., triethylamine) .
Amide coupling : Use of coupling agents like EDC/HOBt or HATU to link the thiazole-pyridine moiety to the sulfonylated piperidine .
- Optimization : Solvent polarity, temperature (often 0–80°C), and stoichiometric ratios are critical. For example, excess sulfonyl chloride (1.2–1.5 eq) improves sulfonylation yields .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical techniques :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) achieve >98% purity .
- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridine/thiophene), piperidine methylenes (δ 2.5–3.5 ppm), and sulfonyl group confirmation via ¹³C NMR (δ ~110–120 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
Q. What are the primary biological targets or pathways associated with this compound?
- Hypothesized targets : Thiazole-piperidine derivatives often modulate kinase activity (e.g., MAPK, PI3K) or protease inhibition (e.g., D1 protease in herbicide studies) .
- Pathways : Apoptosis regulation and oxidative stress response are common pathways, inferred from structural analogs with anticancer/antimicrobial activity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro bioactivity and poor pharmacokinetic (PK) profiles observed with this compound?
- Case study : Rapid in vivo clearance (t₁/₂ <1 hr) despite potent in vitro IC₅₀ values (e.g., 50 nM in kinase assays) .
- Strategies :
- Prodrug design : Esterification of the carboxamide group to enhance membrane permeability .
- Structural tweaks : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce metabolic degradation .
- Formulation : Nanoparticle encapsulation (e.g., PLGA) to prolong circulation time .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of derivatives?
- Approaches :
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity for kinases/proteases .
- QSAR modeling : Use of Hammett constants (σ) and logP values to correlate substituent effects (e.g., pyridine vs. pyrimidine) with bioactivity .
- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .
Q. How can researchers address solubility challenges during in vivo studies?
- Experimental solutions :
- Co-solvents : DMSO/PEG-400 mixtures (10–20% v/v) for intravenous administration .
- Salt formation : Hydrochloride salts of the piperidine nitrogen improve aqueous solubility (e.g., >5 mg/mL in PBS) .
- Cocrystallization : Screening with succinic acid or caffeine to stabilize amorphous phases .
Q. What strategies mitigate synthetic byproducts like regioisomers during thiazole ring formation?
- Case study : Unintended 5-substituted thiazole isomers due to competing thiourea cyclization pathways .
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
